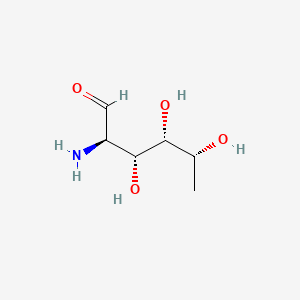
2-Amino-2,6-dideoxy-D-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of quinovosamine typically involves the conversion of UDP-N-acetylglucosamine to UDP-quinovosamine. This process is catalyzed by two key enzymes: UDP-N-acetylglucosamine C4,6-dehydratase and UDP-4-reductase . The reaction conditions often require the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of quinovosamine can be achieved using engineered strains of Escherichia coli. By introducing specific nucleotide biosynthetic genes from other microorganisms into E. coli, high levels of UDP-quinovosamine can be synthesized . This method leverages the metabolic pathways of E. coli to produce the desired compound efficiently.
化学反応の分析
Types of Reactions
2-Amino-2,6-dideoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: Conversion to UDP-N-acetylglucosaminuronic acid.
Reduction: Formation of UDP-quinovosamine from UDP-4-keto-4,6-deoxy-GlcNAc.
Substitution: Attachment to various molecules, such as flavonoids, through glycosylation.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction and specific glycosyltransferases for glycosylation . The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH.
Major Products
The major products formed from these reactions include UDP-quinovosamine, UDP-N-acetylglucosaminuronic acid, and various glycosylated compounds such as flavonoid glycosides .
科学的研究の応用
2-Amino-2,6-dideoxy-D-glucose has several scientific research applications:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of bacterial polysaccharides and their biosynthesis.
Medicine: Investigated for its potential in developing antibiotics and other therapeutic agents.
Industry: Utilized in the production of glycosylated flavonoids and other secondary metabolites.
作用機序
The mechanism of action of quinovosamine involves its incorporation into bacterial polysaccharides, where it can affect the structural integrity and biological activity of these molecules . The molecular targets include specific glycosyltransferases that facilitate the attachment of quinovosamine to various acceptor molecules .
類似化合物との比較
2-Amino-2,6-dideoxy-D-glucose is similar to other amino sugars such as glucosamine and rhamnosamine. it is unique in its specific structural configuration and its role in certain bacterial glycans . Other similar compounds include:
Glucosamine: A common amino sugar found in many organisms.
Rhamnosamine: The 2-epimer of quinovosamine with similar biological functions.
N-acetylglucosamine: A precursor in the biosynthesis of quinovosamine.
This compound’s uniqueness lies in its specific role in the glycans of certain pathogenic bacteria, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
6018-53-7 |
|---|---|
分子式 |
C6H13NO4 |
分子量 |
163.17 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChIキー |
NTBYIQWZAVDRHA-JGWLITMVSA-N |
SMILES |
CC(C(C(C(C=O)N)O)O)O |
異性体SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O |
正規SMILES |
CC(C(C(C(C=O)N)O)O)O |
同義語 |
6-desoxy-D-glucosamine 6-desoxy-D-glucosamine hydrochloride quinovosamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















